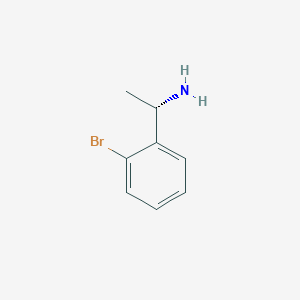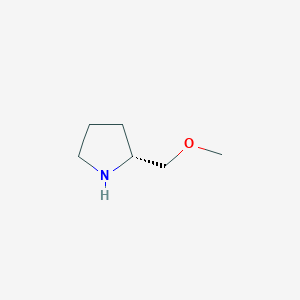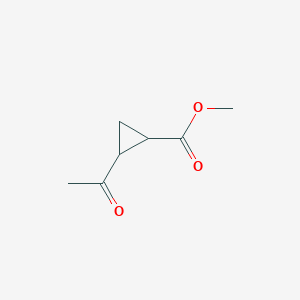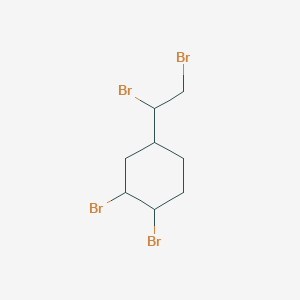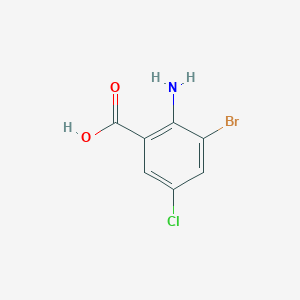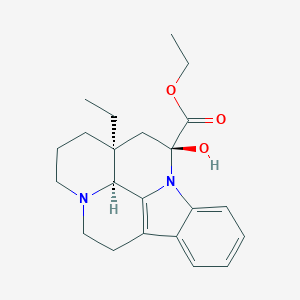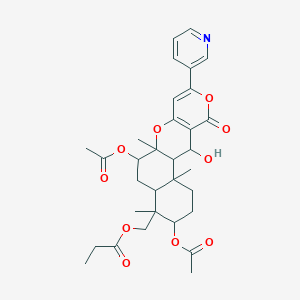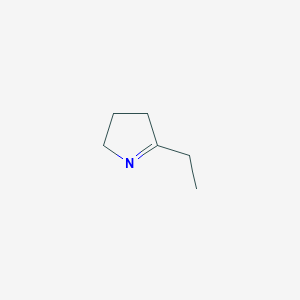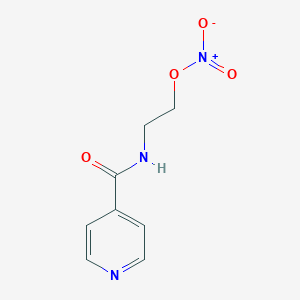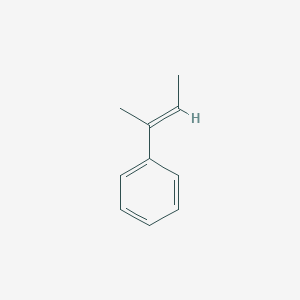
Benzene, (1-methyl-1-propenyl)-, (E)-
Overview
Description
Benzene, (1-methyl-1-propenyl)-, (E)-: . This compound is a stereoisomer of Benzene, (1-methyl-1-propenyl)-, (Z)- and is commonly referred to as α,β-Dimethylstyrene . It is characterized by the presence of a benzene ring substituted with a 1-methyl-1-propenyl group in the E-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methyl-1-propenyl)-, (E)- typically involves the alkylation of benzene with 1-methyl-1-propenyl halides under Friedel-Crafts alkylation conditions . This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) . The reaction conditions include maintaining a low temperature to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods: On an industrial scale, the production of Benzene, (1-methyl-1-propenyl)-, (E)- can be achieved through the dehydrogenation of isobutylbenzene . This process involves the removal of hydrogen atoms from isobutylbenzene in the presence of a dehydrogenation catalyst such as chromium oxide (Cr2O3) supported on alumina (Al2O3) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Lewis acid catalysts (AlCl3)
Major Products:
Oxidation: Benzaldehyde, Acetophenone
Reduction: Isobutylbenzene
Substitution: Halogenated derivatives of benzene
Scientific Research Applications
Chemistry: Benzene, (1-methyl-1-propenyl)-, (E)- is used as a building block in organic synthesis for the preparation of various styrene derivatives and polymers .
Biology: In biological research, this compound is utilized as a model compound to study the metabolic pathways of aromatic hydrocarbons and their biodegradation by microorganisms .
Medicine: While not directly used as a pharmaceutical agent, derivatives of Benzene, (1-methyl-1-propenyl)-, (E)- are investigated for their potential antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is employed in the manufacture of resins , plastics , and synthetic rubber . It serves as a monomer in the production of high-performance materials .
Mechanism of Action
The mechanism of action of Benzene, (1-methyl-1-propenyl)-, (E)- involves its interaction with electrophiles and nucleophiles due to the presence of the electron-rich benzene ring and the electron-deficient propenyl group . The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the propenyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon double bond .
Comparison with Similar Compounds
- Benzene, (1-methyl-1-propenyl)-, (Z)-
- Styrene
- α-Methylstyrene
- β-Methylstyrene
Comparison:
- Benzene, (1-methyl-1-propenyl)-, (E)- and Benzene, (1-methyl-1-propenyl)-, (Z)- are stereoisomers, differing in the spatial arrangement of the propenyl group. The E-isomer has the substituents on opposite sides of the double bond, while the Z-isomer has them on the same side .
- Compared to styrene , Benzene, (1-methyl-1-propenyl)-, (E)- has an additional methyl group on the propenyl chain, which influences its reactivity and physical properties .
- α-Methylstyrene and β-Methylstyrene are positional isomers of Benzene, (1-methyl-1-propenyl)-, (E)- , differing in the position of the methyl group on the styrene backbone .
Properties
IUPAC Name |
[(E)-but-2-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYQBMBIJFNRM-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875937 | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-00-3 | |
| Record name | Benzene, (1-methyl-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


